molecular formula C16H16N8S B2662375 N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine CAS No. 2320176-95-0

N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine

Cat. No.: B2662375
CAS No.: 2320176-95-0
M. Wt: 352.42
InChI Key: OOQYMYQMHLFTIB-UHFFFAOYSA-N
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Description

N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine is a heterocyclic compound featuring a fused triazolopyridazine core linked to a thiazolopyridine moiety via an azetidine bridge. The triazolopyridazine scaffold is known for its bioactivity in kinase inhibition and CNS targeting, while the thiazolopyridine group enhances metabolic stability and binding affinity .

Properties

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-[1,3]thiazolo[4,5-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8S/c1-10-19-20-14-3-4-15(21-24(10)14)23-8-11(9-23)22(2)16-18-12-7-17-6-5-13(12)25-16/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQYMYQMHLFTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC5=C(S4)C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Triazolopyridazine Derivatives

Compounds sharing the [1,2,4]triazolo[4,3-b]pyridazine core but differing in substituents include:

N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (3)

  • Substituent: 4-chlorophenethylamine
  • Yield: High (exact % unspecified)
  • Key Data: Optimized for solubility via polar phenethyl group .

6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (9)

  • Substituent: Pyridyl ethylamine
  • Yield: 72%
  • Melting Point: 223–227°C
  • NMR: δ 2.40 (s, 3H, CH3), 3.19 (t, 2H, CH2) .

6-Ethyl-N-(2-(thiophen-2-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (22)

  • Substituent: Thiophene ethylamine
  • Key Feature: Enhanced lipophilicity for blood-brain barrier penetration .

Azetidine-Containing Analogues

Few azetidine-linked triazolopyridazines are reported in the provided evidence. However, the synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () demonstrates the feasibility of coupling azetidine-like amines (e.g., cyclopropylamine) with heterocyclic iodides. This compound achieved a 17.9% yield, with a melting point of 104–107°C and HRMS m/z 215 [M+H]+ .

Functional and Pharmacological Comparisons

Physicochemical Properties

Compound Core Structure Substituent Melting Point (°C) Yield (%) LogP* (Predicted)
Target Compound Triazolopyridazine + Thiazolopyridine Azetidine bridge N/A N/A 2.1–3.5
3 () Triazolopyridazine 4-Chlorophenethyl N/A High 3.8
9 () Triazolopyridazine Pyridyl ethyl 223–227 72 2.5
22 () Triazolopyridazine Thiophene ethyl N/A N/A 3.2
N-Cyclopropyl analog () Pyrazole Cyclopropylamine 104–107 17.9 1.9

*LogP estimated using fragment-based methods.

Bioactivity Insights

While biological data for the target compound are unavailable, related triazolopyridazines exhibit:

  • Kinase inhibition (e.g., JAK2, ALK) due to ATP-binding site interactions.
  • Improved CNS penetration in analogs with lipophilic substituents (e.g., thiophene in 22 ) .
    The thiazolopyridine group in the target compound may enhance binding to hydrophobic pockets in kinases compared to pyridyl or chlorophenyl groups in simpler analogs.

Key Research Findings and Limitations

Synthetic Challenges: The azetidine-thiazolopyridine linkage in the target compound is unprecedented in the provided evidence, suggesting novel synthetic routes are needed.

Structural Advantages : The azetidine bridge likely reduces metabolic degradation compared to flexible alkyl chains in compounds like 9 or 22 .

Data Gaps: No direct biological or crystallographic data exist for the target compound, limiting mechanistic comparisons.

Biological Activity

N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profile, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique arrangement of triazole and thiazole moieties that contribute to its biological activity. The molecular formula is C15H16N6SC_{15}H_{16}N_6S with a molecular weight of approximately 316.39 g/mol. The structure can be represented as follows:

\text{N methyl 1 3 methyl 1 2 4 triazolo 4 3 b pyridazin 6 yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine}

Anticancer Activity

Research indicates that compounds containing triazole and thiazole rings exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study reported that certain triazole derivatives demonstrated IC50 values in the micromolar range against human breast cancer (MCF-7) cells, suggesting strong cytotoxic effects .

CompoundCell LineIC50 (μM)
Triazole derivative AMCF-76.2
Triazole derivative BT47D27.3
Thiazole derivative CHCT-11643.4

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Triazole derivatives have been reported to possess antibacterial and antifungal activities against a range of pathogens. For example, studies have demonstrated that certain triazoles exhibit activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with triazole moieties often act as enzyme inhibitors in various pathways critical for cancer cell survival.
  • DNA Intercalation : The planar structure allows for intercalation between DNA bases, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells leading to apoptosis.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a related triazole compound on colon cancer cells (HCT-116). The compound was found to significantly reduce cell viability at concentrations above 10 μM after 48 hours of treatment . This study highlights the potential for further development into therapeutic agents for colorectal cancer.

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, a series of synthesized thiazole-triazole hybrids were tested against fungal pathogens like Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 12 μg/mL for one derivative, showcasing its potential as an antifungal agent .

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